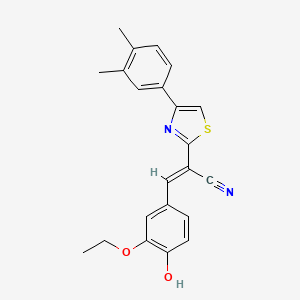

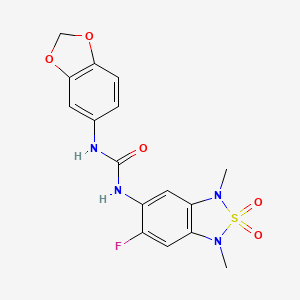

![molecular formula C24H26N6 B2931798 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897620-64-3](/img/structure/B2931798.png)

6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds are known for their diverse biological potential and are considered as bioisosteres with purines . They have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of thiophene-2-carboxamides with carboxylic anhydrides or acid chlorides . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study described the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, showcasing the chemical versatility of similar compounds. The process involved base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization, highlighting a method that could potentially be applicable to the synthesis of "6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" derivatives. This research provides detailed spectroscopic characterization, including IR, 1H, and 13C NMR spectroscopy, and mass spectrometry, alongside molecular and supramolecular structural determinations (Acosta Quintero et al., 2018).

Potential Biological Activities

Another aspect of research on related compounds involves evaluating their biological activities. One study synthesized a novel series of pyrazolo[3,4-d]pyrimidine derivatives, testing them for anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis indicated that specific modifications on the pyrazolo[3,4-d]pyrimidine core could lead to compounds with significant biological activities, suggesting a pathway for developing new therapeutic agents (Rahmouni et al., 2016).

Chemical Diversity and Application

Research on the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives under microwave irradiation highlighted the potential of similar compounds in fast, efficient synthesis methods suitable for biomedical screening. This indicates the chemical diversity and application potential of compounds like "this compound" in developing pharmacologically relevant molecules (Han et al., 2009).

Zukünftige Richtungen

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives involve the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors . The aim is to construct novel pyrimidines with higher selectivity as anticancer agents .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a significant reduction in the proliferation of cancer cells .

Pharmacokinetics

The compound’s degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The compound’s action results in a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exerts moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Eigenschaften

IUPAC Name |

6-(azepan-1-yl)-N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6/c1-2-10-16-29(15-9-1)24-27-22(25-17-19-11-5-3-6-12-19)21-18-26-30(23(21)28-24)20-13-7-4-8-14-20/h3-8,11-14,18H,1-2,9-10,15-17H2,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNKEYDEZPJDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2931719.png)

![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931726.png)

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2931728.png)

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)

![4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2931738.png)